molecular formula C17H13Cl2NO2S B2357973 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione CAS No. 32809-06-6

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione

Cat. No.: B2357973
CAS No.: 32809-06-6
M. Wt: 366.26
InChI Key: NTSCLTBGDRNNOH-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative with a molecular formula of C₁₇H₁₃Cl₂NO₂S and a molecular weight of 366.26 g/mol . Its structure features a central pyrrolidine-2,5-dione core substituted with a 3,5-dichlorophenyl group at position 1 and a 4-methylphenylsulfanyl group at position 3. The dichlorophenyl moiety introduces electron-withdrawing effects and lipophilicity, while the sulfanyl group contributes to unique reactivity compared to oxygen-based analogs. This compound is registered under CAS No. 32809-06-6 and requires careful handling, as indicated by precautionary safety guidelines (e.g., P101: medical advice readiness) .

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO2S/c1-10-2-4-14(5-3-10)23-15-9-16(21)20(17(15)22)13-7-11(18)6-12(19)8-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSCLTBGDRNNOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione, also referred to as a pyrrolidine derivative, is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula: C₁₁H₁₁Cl₂N₁O₂S
  • Molecular Weight: 271.18 g/mol

The structure features a pyrrolidine ring substituted with dichlorophenyl and methylphenyl groups, contributing to its unique biological properties.

Research indicates that this compound exhibits activity primarily through the modulation of neurotransmitter transporters. It has been shown to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) to varying degrees. The selectivity and potency of this compound make it a candidate for further exploration in the context of neuropharmacology.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
Dopamine Transporter Inhibition IC₅₀ = 18.1 nM (most active enantiomer)
Norepinephrine Transporter Inhibition IC₅₀ = 37.8 nM
Serotonin Transporter Inhibition Minimal activity observed
Antidepressant-like Effects Observed in animal models
Potential Cannabinoid Activity Not explicitly studied but related compounds show antagonistic effects

Case Studies and Research Findings

  • Dopamine Reuptake Inhibition: A study demonstrated that the compound selectively inhibits dopamine reuptake with high potency, suggesting potential use in treating disorders like ADHD or depression where dopaminergic signaling is disrupted .
  • Neuropharmacological Effects: In vivo studies indicated that this compound may exhibit antidepressant-like effects in animal models, suggesting it could be beneficial for mood disorders .
  • Comparative Analysis: When compared to related compounds, this pyrrolidine derivative showed superior selectivity for DAT over SERT, which is crucial for minimizing side effects commonly associated with non-selective antidepressants .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The target compound’s pyrrolidine-2,5-dione core distinguishes it from other heterocyclic systems. For example:

  • Chalcone derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone) feature an open-chain α,β-unsaturated ketone system with dihydroxyphenyl and pyridine substituents (Fig. 2a in ).
  • Flavones (e.g., cyclized chalcone derivatives) adopt a rigid, planar structure due to conjugation and cyclization of the α,β double bonds (Fig. 2b in ).

In contrast, the pyrrolidine-2,5-dione core is saturated, reducing conjugation but enhancing stereochemical flexibility.

Physicochemical and Pharmacological Implications

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Lipophilicity (LogP)* Bioactivity Notes
1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)sulfanylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione 3,5-Dichlorophenyl, 4-methylphenylsulfanyl 366.26 High (estimated ~4.2) Enhanced membrane permeability; potential neuroactive effects
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone 2,5-Dihydroxyphenyl, pyridine Not reported Moderate (~2.5–3.0) UV-active; antioxidant properties
Flavone derivatives Flavone Variable (e.g., hydroxyl, methoxy) ~250–300 Low to moderate Anticancer, anti-inflammatory

*LogP values estimated based on substituent contributions.

  • Electrochemical Properties : Chalcones and flavones exhibit strong UV/Vis absorption due to conjugated systems, whereas the pyrrolidine-2,5-dione core lacks extended conjugation, limiting optical activity .
  • Bioactivity : Flavones and chalcones are well-documented for antioxidant and anti-inflammatory effects, whereas the target compound’s dichlorophenyl group may confer neuroactivity or cytotoxicity .

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